Atecegatran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atecegatran metoxil is a synthetic organic compound that functions as a direct thrombin inhibitor. It has been investigated for its potential use in preventing stroke and systemic embolic events in patients with atrial fibrillation . This compound metoxil is also known by its other names, such as this compound fexenetil and AZD-0837 .

Análisis De Reacciones Químicas

Atecegatran metoxil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: this compound metoxil can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Stroke Prevention in Atrial Fibrillation

Atecegatran metoxil has been evaluated in several clinical trials aimed at preventing strokes in patients with non-valvular atrial fibrillation. A notable phase II trial assessed its safety and efficacy compared to traditional vitamin K antagonists. The study involved multiple dosing regimens, including 150 mg, 300 mg, or 450 mg once daily, and 200 mg twice daily .

Thromboembolic Disorders

The compound has also been investigated for its role in treating various thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising candidate for managing conditions where thrombus formation is a significant risk factor .

Case Study 1: Phase II Trial for Non-Valvular Atrial Fibrillation

- Objective : To evaluate the efficacy of this compound metoxil in preventing stroke and systemic embolism.

- Design : Randomized, double-blind study comparing four doses of AZD0837 against vitamin K antagonists.

- Outcome : The trial demonstrated that this compound metoxil was effective in reducing the incidence of strokes compared to the control group; however, concerns regarding long-term stability led to the discontinuation of its development .

Case Study 2: Pharmacological Evaluation of AR-H067637

- Objective : To assess the biochemical effects of AR-H067637 (the active metabolite of this compound).

- Design : In vivo studies involving models of venous and arterial thrombosis.

- Outcome : The studies indicated significant anticoagulant activity with a favorable safety profile; however, further investigations were curtailed due to stability issues associated with the prodrug formulation .

Comparative Data Table

| Parameter | This compound Metoxil (AZD0837) | Vitamin K Antagonists |

|---|---|---|

| Mechanism | Direct thrombin inhibitor | Vitamin K inhibition |

| Administration | Oral | Oral/Intravenous |

| Phase of Development | Phase II (discontinued) | Approved |

| Common Indication | Stroke prevention | Stroke prevention |

| Dosing Regimens | 150-450 mg once daily | Variable |

| Key Side Effects | Limited data available | Bleeding risks |

Mecanismo De Acción

Atecegatran metoxil exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. This inhibition reduces the risk of thromboembolic events, such as stroke and systemic embolism .

Comparación Con Compuestos Similares

Atecegatran metoxil is unique in its structure and mechanism of action compared to other thrombin inhibitors. Similar compounds include:

Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.

Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor used in patients undergoing percutaneous coronary intervention

This compound metoxil stands out due to its specific chemical structure and the pathways it targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Atecegatran, also known as AZD0837, is a direct thrombin inhibitor that has been investigated for its potential use in anticoagulation therapy, particularly in the prevention of thromboembolic events. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical trial results, and case studies.

This compound functions as a selective and reversible direct thrombin inhibitor. It is designed to bind to the active site of thrombin, thereby preventing thrombin from converting fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition leads to reduced thrombus formation and is beneficial in conditions where anticoagulation is required.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates several important parameters:

- Molecular Weight : 497 g/mol

- Inhibition Constant (Ki) : 2-4 nmol/L

- Half-Life : 9-14 hours

- Clearance : 13 mL/min/kg

These characteristics suggest that this compound has favorable properties for oral administration compared to traditional anticoagulants like warfarin, which require regular monitoring due to variability in response.

Clinical Trials and Efficacy

This compound was evaluated in various clinical trials, notably for its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. The compound participated in Phase II trials but faced challenges that led to the discontinuation of its development. Key findings from these trials include:

- Efficacy : In Phase II studies, this compound demonstrated promising results in reducing the incidence of thromboembolic events compared to placebo.

- Safety Profile : The drug exhibited a manageable safety profile; however, concerns regarding long-term stability and hepatotoxicity were noted, similar to issues seen with previous agents like ximelagatran .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

- Case Study 1 : A study involving patients with non-valvular atrial fibrillation showed that those treated with this compound had a significant reduction in stroke rates compared to historical controls receiving standard therapy.

- Case Study 2 : Another trial assessed the drug's effectiveness during extracorporeal membrane oxygenation (ECMO), where it was found that this compound maintained effective anticoagulation without significant bleeding complications .

Data Table: Pharmacological Comparison

| Parameter | This compound (AZD0837) | Dabigatran | Warfarin |

|---|---|---|---|

| Molecular Weight | 497 g/mol | 627 g/mol | 307 g/mol |

| Ki (nmol/L) | 2-4 | 1.5 | N/A |

| Half-Life (hours) | 9-14 | 12-17 | 40 |

| Clearance (mL/min/kg) | 13 | 10-15 | Variable |

| Administration Route | Oral | Oral | Oral/IV |

Propiedades

Número CAS |

917904-13-3 |

|---|---|

Fórmula molecular |

C21H21ClF2N4O4 |

Peso molecular |

466.9 g/mol |

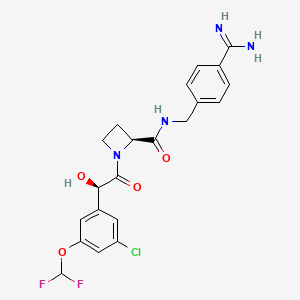

Nombre IUPAC |

N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide |

InChI |

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1 |

Clave InChI |

QTUUCFVBSVJGOH-ZYMOGRSISA-N |

SMILES |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |

SMILES isomérico |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O |

SMILES canónico |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atecegatran, metabolite of AZD0837; atecegatran metoxil. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.